
4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline is a heterocyclic compound that features a pyrazole ring substituted with an ethyl and a methyl group, and an aniline moiety. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline typically involves the reaction of 5-ethyl-3-methyl-1H-pyrazole with aniline under specific conditions. One common method includes:
Starting Materials: 5-Ethyl-3-methyl-1H-pyrazole and aniline.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF).
Procedure: The mixture is heated under reflux for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by providing uniform heating.
Chemical Reactions Analysis
Types of Reactions
4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammatory diseases.
Biology: The compound is studied for its potential as an enzyme inhibitor and its effects on cellular pathways.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Agrochemistry: The compound is explored for its potential as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Methyl-1H-pyrazol-4-yl)aniline
- 4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)aniline
- 4-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)aniline
Uniqueness
4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
303009-19-0 |
|---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
4-(5-ethyl-3-methylpyrazol-1-yl)aniline |
InChI |
InChI=1S/C12H15N3/c1-3-11-8-9(2)14-15(11)12-6-4-10(13)5-7-12/h4-8H,3,13H2,1-2H3 |
InChI Key |
LAVBGRFHIWCGIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN1C2=CC=C(C=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


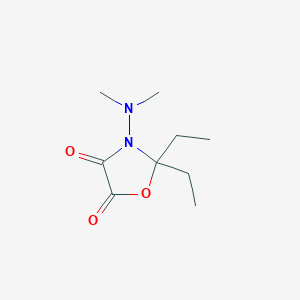
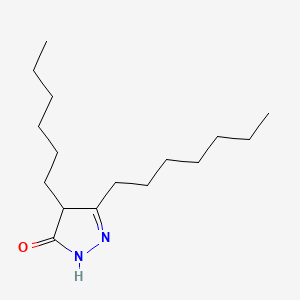
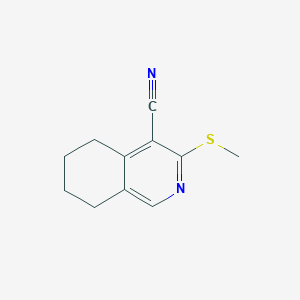
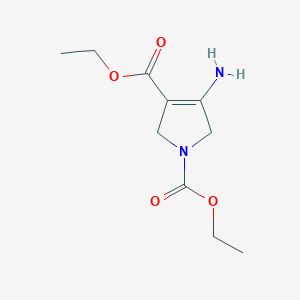

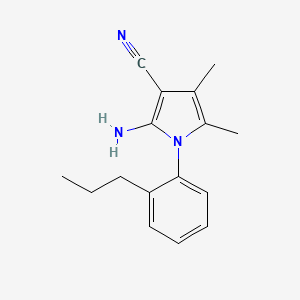

![(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B12889061.png)
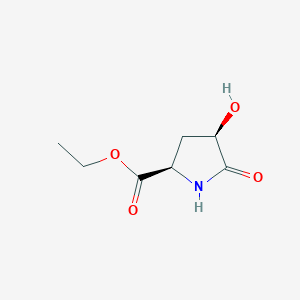
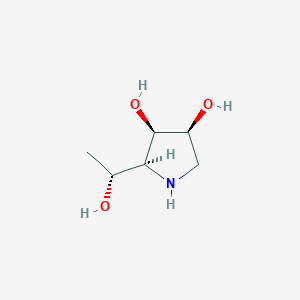

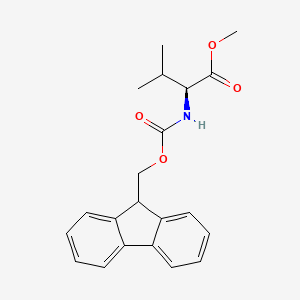
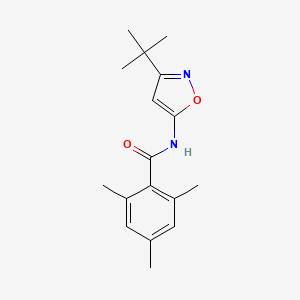
![2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one](/img/structure/B12889123.png)
